The compound has been studied extensively in the context of drug development, particularly in relation to inhibitors of specific kinases involved in cancer signaling pathways. It is listed under the CAS number 1195768-20-7 and is recognized as an impurity of Dabrafenib, a drug used for treating certain types of melanoma .
The synthesis of N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide involves several key steps:
The molecular formula of N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is C18H11ClF3N3O3S. The molecular weight is approximately 441.81 g/mol.
The compound exhibits a complex 3D structure that influences its interaction with biological targets.
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide participates in various chemical reactions typical of sulfonamides:
These reactions are critical for understanding the stability and reactivity profile of the compound in biological systems.
The mechanism of action for N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide primarily involves inhibition of specific kinases associated with cancer cell proliferation.
This mechanism underlines its potential therapeutic applications in oncology.
The physical properties of N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide include:
These properties are significant for formulation development and stability assessments during drug manufacturing .
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: